![molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1](/img/structure/B66673.png)
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione
Übersicht
Beschreibung
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, also known as EFT-508, is a small molecule inhibitor that targets the enzyme FAK (Focal Adhesion Kinase). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways, including cell adhesion, migration, proliferation, and survival. Overexpression of FAK has been linked to various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione binds to the ATP-binding site of FAK, inhibiting its kinase activity and downstream signaling pathways. This leads to a decrease in cancer cell proliferation, migration, and survival. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity in various types of cancer, including breast, lung, and pancreatic cancer. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has several advantages for lab experiments, including its potency and selectivity for FAK, as well as its favorable pharmacokinetic profile. However, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have limitations in terms of its specificity for FAK, as it may also inhibit other kinases with similar ATP-binding sites. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
For 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione research include investigating its potential for combination therapy with other anti-cancer agents, as well as its use in different types of cancer. Further studies are needed to better understand the mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione and its effects on cancer cell signaling pathways. Additionally, the development of more specific FAK inhibitors may provide additional therapeutic options for cancer patients.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to be a potent inhibitor of FAK in various types of cancer, including breast, lung, and pancreatic cancer. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.
Eigenschaften
CAS-Nummer |
166524-68-1 |
|---|---|
Produktname |
5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione |
Molekularformel |
C7H7FN4OS |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-ethoxy-7-fluoro-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione |
InChI |
InChI=1S/C7H7FN4OS/c1-2-13-6-9-4(8)3-5-10-11-7(14)12(5)6/h3H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
CEDLKUWEKFRXRC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=CC2=NNC(=S)N21)F |
Kanonische SMILES |
CCOC1=NC(=CC2=NNC(=S)N21)F |
Synonyme |
1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione,5-ethoxy-7-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

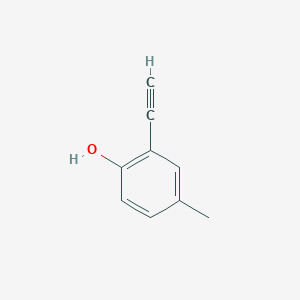
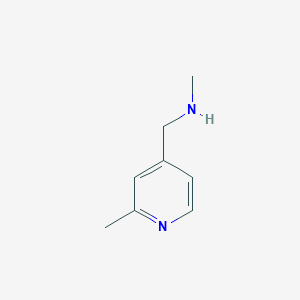
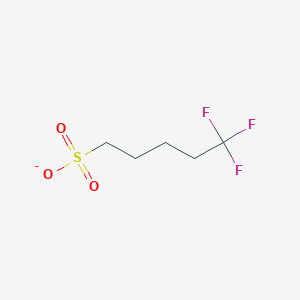
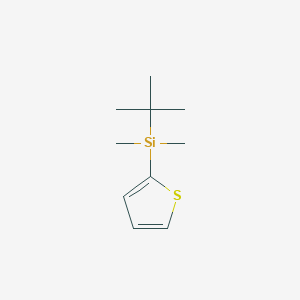

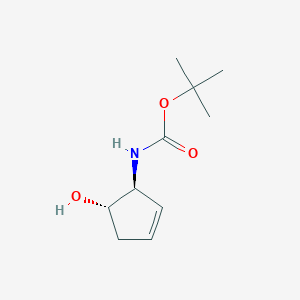


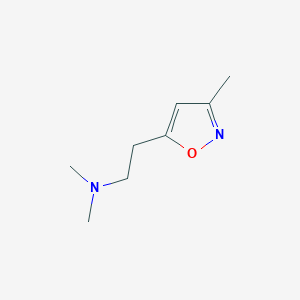
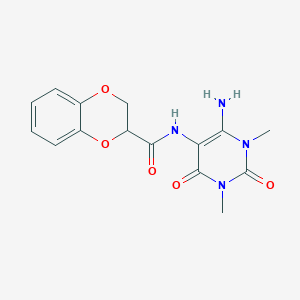
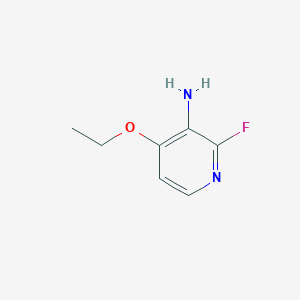
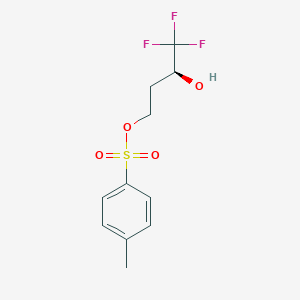
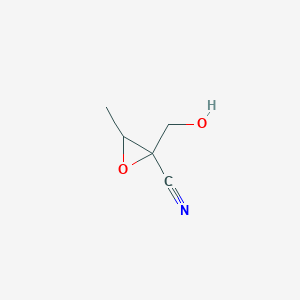
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)